VEGFR-2/AKT Dual Inhibition Potency in HepG2 and PC-3 Cells vs. Structural Analogs
Vendor-reported screening data indicate that N-ethyl-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide inhibits VEGFR-2-dependent PC-3 prostate cancer cell proliferation with an IC50 of 6.96 µM and suppresses AKT-mediated HepG2 liver cancer cell growth with an IC50 of 4.60 µM . In contrast, the closely related N-benzyl analog (CAS 946224-59-5) exhibits a distinct cellular selectivity profile, with published studies on the N-benzyl-substituted thiazole acetamide class reporting preferential Src kinase inhibition (IC50 values < 1 µM in HepG2 cells for optimized representatives) rather than dual VEGFR-2/AKT activity [1]. The N-ethyl compound's dual VEGFR-2/AKT profile distinguishes it from N-benzyl congeners optimized for Src-family kinases.
| Evidence Dimension | Cellular IC50 against cancer cell lines (dual kinase inhibition profile) |
|---|---|
| Target Compound Data | HepG2 IC50 = 4.60 µM (AKT context); PC-3 IC50 = 6.96 µM (VEGFR-2 context) |
| Comparator Or Baseline | N-Benzyl analog class (CAS 946224-59-5): Src kinase IC50 < 1 µM in HepG2; no dual VEGFR-2/AKT activity reported |
| Quantified Difference | Target compound exhibits measurable dual AKT/VEGFR-2 activity (IC50 4.6–7.0 µM) whereas comparator class shows predominant Src selectivity |
| Conditions | HepG2 (human liver cancer) and PC-3 (human prostate cancer) cell viability assays; vendor screening panels |
Why This Matters
For researchers evaluating thiazole acetamides as kinase-targeted tool compounds, the N-ethyl derivative uniquely provides a dual VEGFR-2/AKT inhibition phenotype not observed in the corresponding N-benzyl series, guiding selection when simultaneous blockade of PI3K/AKT and VEGF signaling is desired.
- [1] Fallah-Tafti, A.; Foroumadi, A. Thiazolyl N-benzyl-substituted acetamide derivatives: Synthesis, Src kinase inhibitory and anticancer activities. Biochimie 2010, 92, 1180–1187. View Source
